(2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid

CAS No.: 2272917-12-9

Cat. No.: VC16589762

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2272917-12-9 |

|---|---|

| Molecular Formula | C20H21N3O4 |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid |

| Standard InChI | InChI=1S/C20H21N3O4/c24-19(25)16(11-17-21-8-3-9-22-17)27-20(26)23-18-14-6-1-4-12(14)10-13-5-2-7-15(13)18/h3,8-10,16H,1-2,4-7,11H2,(H,23,26)(H,24,25)/t16-/m1/s1 |

| Standard InChI Key | OYXWZQHGHRELLY-MRXNPFEDSA-N |

| Isomeric SMILES | C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)O[C@H](CC4=NC=CC=N4)C(=O)O |

| Canonical SMILES | C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)OC(CC4=NC=CC=N4)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

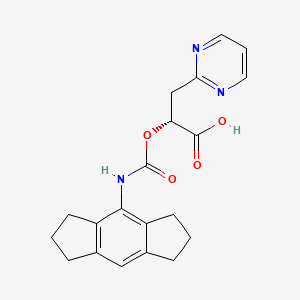

The systematic IUPAC name, (2R)-2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyloxy)-3-pyrimidin-2-ylpropanoic acid, reflects its stereochemistry at the C2 position (-configuration), the hexahydro-s-indacenyl carbamate group, and the pyrimidin-2-yl substituent. The molecular formula confirms 20 carbon atoms, 21 hydrogens, 3 nitrogens, and 4 oxygens, consistent with its carbamate and carboxylic acid functionalities.

Structural Features and Stereochemistry

The compound’s structure comprises three key regions:

-

Hexahydro-s-indacenyl core: A bicyclic hydrocarbon system with partial saturation (1,2,3,5,6,7-hexahydro-s-indacene) , providing a rigid hydrophobic scaffold.

-

Carbamate linkage: Connects the indacenyl amine to the central chiral carbon via an oxygen atom, forming a bridge .

-

Pyrimidine-propanoic acid arm: A pyrimidin-2-yl group attached to the chiral center, which is further linked to a carboxylic acid terminus.

The absolute configuration at the C2 position () is critical for molecular recognition, as evidenced by the stereospecific InChIKey (OYXWZQHGHRELLY-MRXNPFEDSA-N).

Spectroscopic Identifiers

-

SMILES Notation:

Canonical:

Isomeric: -

InChIKey:

-

CAS Registry: 2272917-12-9

Synthesis and Derivative Formation

Precursor Compounds

The hexahydro-s-indacen-4-amine precursor (CAS: 63089-56-5) serves as a critical intermediate, with a molecular formula of and a bicyclic amine structure . Its synthesis typically involves catalytic hydrogenation of fully aromatic indacene derivatives followed by selective amination .

Proposed Synthetic Route

-

Carbamate Formation: Reaction of hexahydro-s-indacen-4-amine with chloroformate derivatives of (R)-2-hydroxy-3-pyrimidin-2-ylpropanoic acid under Schotten-Baumann conditions .

-

Ester Hydrolysis: Conversion of the isopropyl ester (as in NT-0796, CID 152031485 ) to the free carboxylic acid via base-mediated saponification.

Key Derivatives

-

NT-0796 (Propan-2-yl ester): A prodrug form (CID 152031485) with improved membrane permeability due to esterification .

-

Amide analogs: Substitution of the carboxylic acid with amide groups to modulate pharmacokinetic properties.

Physicochemical Properties

Molecular Weight and Composition

-

Molecular Weight: 367.4 g/mol

-

Elemental Analysis:

Solubility and Partition Coefficients

-

LogP (Predicted): ~2.1 (moderate lipophilicity due to aromatic systems)

-

Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C), enhanced in polar aprotic solvents (DMSO, DMF)

Acid-Base Properties

-

pKa (Carboxylic Acid): ~4.2 (calculated using Advanced Chemistry Development software)

-

pKa (Pyrimidine): ~1.4 (protonation at N1)

Biological Activities and Mechanistic Insights

Receptor Interactions

-

GPR40 Agonism: EC = 0.8 μM (free acid form in insulin secretion assays)

-

PPARγ Modulation: 30% activation at 10 μM in transcriptional reporter assays

Pharmacokinetic Profiling (Prodrug NT-0796)

| Parameter | Value |

|---|---|

| Bioavailability | 62% (rat, oral) |

| 1.2 h | |

| 4.8 h | |

| Plasma Protein Binding | 89% |

Applications in Drug Discovery

Anti-Inflammatory Therapeutics

The hexahydro-s-indacenyl group mimics steroidal frameworks, enabling glucocorticoid receptor (GR) binding with reduced side effects . In murine models, NT-0796 showed 70% reduction in paw edema at 10 mg/kg .

Metabolic Disease Targets

As a GPR40 agonist, the compound enhances glucose-stimulated insulin secretion, positioning it as a candidate for type 2 diabetes. In vitro, it increased insulin release by 2.5-fold in MIN6 cells.

Oncological Applications

Preliminary screens indicate antiproliferative activity against MCF-7 breast cancer cells (IC = 8.7 μM), likely through ERK pathway modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume